molecular formula C9H5FN2O2 B14333148 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile CAS No. 103867-44-3

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile

Cat. No.: B14333148
CAS No.: 103867-44-3
M. Wt: 192.15 g/mol
InChI Key: MQCDPHRNVDOFKJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitro group, and a nitrile group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile typically involves a multi-step process. One common method includes the nitration of 4-fluorobenzaldehyde to form 4-fluoronitrobenzene, followed by a Knoevenagel condensation with malononitrile. The reaction conditions often involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 3-(4-Fluorophenyl)-2-aminoprop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-2-nitroprop-2-enenitrile: Characterized by the presence of a fluorophenyl group, nitro group, and nitrile group.

    3-(4-Fluorophenyl)-2-nitroprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(4-Fluorophenyl)-2-nitroprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in this compound makes it unique compared to its analogs

Properties

CAS No.

103867-44-3

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C9H5FN2O2/c10-8-3-1-7(2-4-8)5-9(6-11)12(13)14/h1-5H

InChI Key

MQCDPHRNVDOFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)[N+](=O)[O-])F

Origin of Product

United States

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